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Compound of Interest

Compound Name: N-Isopropyl Carvedilol

CAS No.: 1246819-01-1

Cat. No.: B600939 Get Quote

Executive Summary & Scientific Context
In the impurity profiling of Carvedilol, a non-selective beta-blocker, the separation of alkylated

amine impurities presents a specific chromatographic challenge. N-Isopropyl Carvedilol is
formed via the N-alkylation of the secondary amine moiety of the parent drug, converting it into

a tertiary amine.

This structural modification introduces two critical physicochemical shifts:

Increased Hydrophobicity: The addition of the isopropyl group (

) significantly increases the logP, causing the impurity to elute later than the parent drug in
Reversed-Phase (RP) modes.

Steric & Basic Changes: The tertiary amine creates a bulkier basic center, altering the

interaction kinetics with surface silanols and ion-pairing reagents.

Standard pharmacopeial methods (e.g., USP Procedure 2) utilize long run times (>80 minutes)

to resolve this impurity from other late-eluting bis-carbazole derivatives. This guide provides a

protocol to optimize the mobile phase for a Rapid Resolution Method (<20 min) while

maintaining a Resolution (

) > 2.0.
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Physicochemical Basis of Separation
Understanding the molecular drivers is prerequisite to optimization.

Parameter Carvedilol (Parent)
N-Isopropyl
Carvedilol
(Impurity)

Chromatographic
Implication

Structure Secondary Amine
Tertiary Amine

(Isopropyl sub.)

Impurity is bulkier;

steric hindrance

affects silanol binding.

Hydrophobicity Moderate High

Impurity requires

higher % organic to

elute.

pKa (Basic)
~9.7 (Secondary

amine)

~9.0 - 9.5 (Tertiary

amine)

Both are positively

charged at acidic pH.

Elution Order Early (RRT 1.0)
Late (RRT ~1.6 in

USP)

Gradient must ramp

aggressively after API

elution.

Method Development Strategy (The "Why")
The optimization strategy focuses on three variables: Buffer pH, Ion-Pairing Strength, and

Gradient Slope.

Variable 1: Buffer pH and Type
Carvedilol's peak shape is prone to tailing due to silanol interactions.

Recommendation: Use Phosphate Buffer at pH 2.0 – 2.5.

Mechanism: At pH < 3.0, surface silanols (pKa ~4-5) are protonated (neutral), reducing

secondary interactions. The amine analytes are fully protonated, ensuring solubility and

consistent retention.

Variable 2: Ion-Pairing (The "Secret Sauce")
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While phosphate works, adding a chaotropic agent or ion-pairing reagent can sharpen the

peaks of hydrophobic amines.

Protocol Choice:Trifluoroacetic Acid (TFA) vs. Formic Acid.

Insight: TFA (0.05% - 0.1%) acts as a strong ion-pairing agent. The trifluoroacetate anion

pairs with the protonated amine, forming a neutral, more hydrophobic complex that retains

well on C18 but elutes with excellent symmetry. Note: If MS detection is required, avoid TFA

or use low concentrations (<0.05%) due to signal suppression; Formic acid is the MS-

compatible alternative.

Variable 3: Organic Modifier
Acetonitrile (ACN) is preferred over Methanol. The lower viscosity of ACN allows for higher

flow rates and sharper peaks for these high-molecular-weight compounds.

Experimental Protocol: Optimization Workflow
Phase A: Preparation of Standard Solutions
Safety: Carvedilol is a potent beta-blocker. Handle with PPE.

Diluent Preparation: Mix Water:Acetonitrile (50:50 v/v) with 0.1% Phosphoric Acid.

Stock Standard (Carvedilol): Dissolve 25 mg Carvedilol in 50 mL Diluent (0.5 mg/mL).

Impurity Stock (N-Isopropyl Carvedilol): Dissolve 5 mg in 50 mL Diluent (0.1 mg/mL).

System Suitability Solution: Mix 1 mL of Carvedilol Stock + 1 mL of Impurity Stock, dilute to

10 mL. (Final: 50 µg/mL API, 10 µg/mL Impurity).

Phase B: Mobile Phase Screening
Baseline System:

Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge).

Temperature: 40°C (Improves mass transfer).
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Flow Rate: 1.0 mL/min.[1][2]

Detection: UV 240 nm.[3][2]

Mobile Phase Compositions:

MP-A: 0.1% Orthophosphoric Acid + 0.1% Triethylamine (TEA) in Water, pH adjusted to 2.5.

Why TEA? It acts as a silanol blocker (sacrificial base), further reducing tailing for the

tertiary amine impurity.

MP-B: 100% Acetonitrile.

Phase C: Gradient Optimization Steps
Step 1: The Scouting Gradient (Linear)
Run a linear gradient from 5% B to 90% B over 30 minutes.

Observe: Retention time of Carvedilol (

min) and N-Isopropyl (

min).

Calculate:

(separation window).

Step 2: The "Focus and Ramp" (Optimization)
To shorten the run time, we eliminate the dead time before the API elutes and steepen the

ramp after the API.

Optimized Gradient Table:
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Time (min) % MP-B (Organic) Event Description

0.0 25
Initial hold for retention

consistency.

2.0 25
Isocratic hold to stack the API

peak.

10.0 65
Linear ramp to elute API and

Impurity.

12.0 90
Wash step for highly lipophilic

bis-carbazoles.

14.0 90 Hold.

14.1 25 Re-equilibration.

18.0 25 End of Run.

Visualizing the Logic
The following diagrams illustrate the decision-making process and the chemical interaction

logic.

Diagram 1: Method Optimization Workflow

Start: Method Development Screen pH (2.0 - 3.0)
Target: Amine Protonation

Select Modifier
(ACN vs MeOH)

Check Peak Tailing
(As > 1.2?)

Add TEA or TFA
(Silanol Suppression)Yes (Tailing)

Optimize Gradient Slope
Target: R > 2.0

No (Good Shape) Final Validated Method
(< 20 min Run)

Click to download full resolution via product page

Caption: Step-by-step decision tree for optimizing the separation of amine-based impurities.

Diagram 2: Separation Mechanism
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Carvedilol
(Secondary Amine)

C18 Stationary Phase
(Hydrophobic Interaction)

LogP ~ 4.1

N-Isopropyl Carvedilol
(Tertiary Amine + Isopropyl)

LogP > 4.5 (More Lipophilic)

Moderate Retention
Elutes Early

Strong Retention
Elutes Late

Click to download full resolution via product page

Caption: Mechanistic difference in retention driven by the increased lipophilicity of the isopropyl

group.

Troubleshooting & Self-Validation
To ensure the protocol is trustworthy, perform these checks:

Resolution Check:

between Carvedilol and N-Isopropyl Carvedilol must be

. If

, decrease the gradient slope between 2.0 and 10.0 minutes (e.g., change 65% B to 55% B
at 10 min).

Peak Tailing: If the N-Isopropyl peak tails (

), increase the concentration of TEA or TFA in Mobile Phase A. Ensure the column is
explicitly "Base Deactivated" (e.g., BDS Hypersil or similar).

Ghost Peaks: N-Isopropyl Carvedilol is lipophilic. Ensure the "Wash Step" (90% B) is

sufficient to prevent carryover to the next injection. Run a blank injection after the high

standard.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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